

methods for characterizing DLPG liposome size and zeta potential

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Compound of Interest

Compound Name: DLPG

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Application Note: Characterization of DLPG-Containing Liposomes

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the preparation and physicochemical characterization of liposomes containing 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (**DLPG**). Key methods covered include liposome formation by thin-film hydration and extrusion, followed by analysis of vesicle size, polydispersity, and surface charge (zeta potential).

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic compounds. They are widely used as drug delivery vehicles due to their biocompatibility and versatility.^[1] The physical properties of liposomes, such as size and surface charge, are critical quality attributes that dictate their stability, pharmacokinetics, and cellular interaction.^[1]

DLPG is an anionic phospholipid that, when incorporated into a liposome formulation, imparts a negative surface charge.^[2] This charge can prevent vesicle aggregation through electrostatic repulsion, thereby enhancing colloidal stability.^[3] Accurate and reproducible characterization of **DLPG** liposome size and zeta potential is therefore essential for formulation development and quality control.

The primary techniques for this characterization are Dynamic Light Scattering (DLS) for determining particle size and Polydispersity Index (PDI), and Electrophoretic Light Scattering (ELS), also known as Laser Doppler Velocimetry, for measuring zeta potential.[1]

Experimental Principles

Dynamic Light Scattering (DLS) for Size Measurement

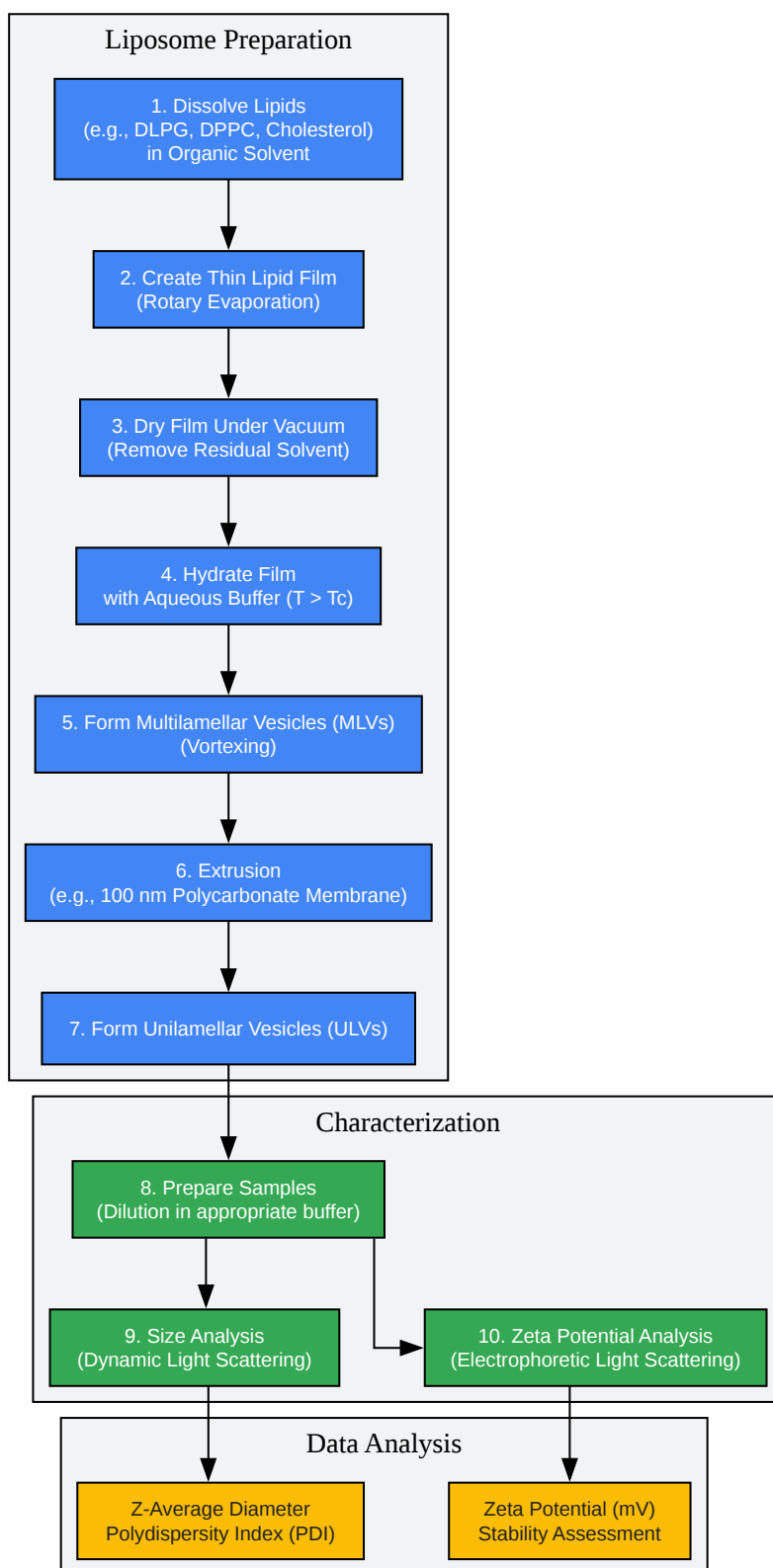
DLS measures the size of particles undergoing Brownian motion in a liquid suspension.[4] A laser beam illuminates the sample, and the scattered light is detected at a specific angle. The random movement of the liposomes causes fluctuations in the intensity of this scattered light over time. Analysis of these fluctuations allows for the calculation of the translational diffusion coefficient (D), which is then used to determine the hydrodynamic diameter of the particles via the Stokes-Einstein equation. The primary reported values are the intensity-weighted mean diameter (Z-average) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution.[1][5]

Electrophoretic Light Scattering (ELS) for Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the slipping plane of a particle in a dispersion and is a key indicator of colloidal stability.[1][6] In ELS, a voltage is applied across the sample, causing charged particles to move towards the oppositely charged electrode (electrophoresis).[1][7] A laser beam passes through the sample, and the scattered light from the moving particles undergoes a Doppler shift. The velocity of the particles (electrophoretic mobility) is measured from this frequency shift, which is then used to calculate the zeta potential.[1]

Experimental Workflow and Protocols

The overall process involves preparing the liposomes and then characterizing them using DLS and ELS.



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Caption: Experimental workflow for **DLPG** liposome preparation and characterization.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar vesicles (ULVs) with a nominal diameter of 100 nm.^{[3][8]}

Materials:

- 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (**DLPG**)
- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (or other neutral helper lipid)
- Cholesterol
- Chloroform/Methanol mixture (e.g., 2:1 v/v)
- Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Vacuum pump/desiccator
- Water bath
- Liposome extruder with 100 nm polycarbonate membranes

Procedure:

- **Lipid Dissolution:** Weigh and dissolve the desired molar ratios of **DLPG**, DPPC, and cholesterol in the chloroform/methanol solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
- **Film Formation:** Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the transition temperature (T_c) of all lipids (T_c of DPPC is 41°C, T_c of **DLPG** is -3°C).^[2] A thin, uniform lipid film should form on the flask wall.

- **Drying:** To remove any residual organic solvent, place the flask under high vacuum for at least 2-4 hours or overnight.[3]
- **Hydration:** Add the pre-warmed (above 41°C) aqueous hydration buffer to the dried lipid film. [3] The volume will determine the final lipid concentration.
- **Vesicle Formation:** Agitate the flask vigorously by vortexing until all the lipid film is suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).[3]
- **Extrusion:** Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. Heat the extruder block to a temperature above the lipid T_c.
- **Transfer the MLV suspension** into a syringe and pass it through the extruder 11 to 21 times. [8] This process reduces the size and lamellarity, resulting in a more homogenous suspension of ULVs.
- **Storage:** Store the final liposome suspension at 4°C. For long-term storage, sterile filtration may be required.

Protocol 2: Size and Polydispersity Measurement (DLS)

Equipment:

- Dynamic Light Scattering Instrument (e.g., Malvern Zetasizer Nano series)
- Disposable or quartz cuvettes

Procedure:

- **Instrument Setup:** Turn on the DLS instrument and allow it to stabilize (typically 30 minutes). Set the measurement temperature, often to 25°C.
- **Sample Preparation:** Dilute the liposome suspension prepared in Protocol 1 with the same buffer used for hydration (e.g., PBS). A typical dilution is 1:10 to 1:100, aiming for a concentration that gives a stable count rate as recommended by the instrument manufacturer. This prevents multiple scattering artifacts.[1]
- **Measurement:**

- Transfer the diluted sample to a clean, dust-free cuvette.
- Place the cuvette in the instrument.
- Set the instrument parameters in the software (e.g., material: Liposome; dispersant: Water/PBS).
- Allow the sample to equilibrate to the set temperature for 1-2 minutes.
- Perform the measurement. Typically, 3-5 replicate measurements are made for each sample.
- Data Analysis: The software will report the Z-average diameter (nm) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a narrow, homogenous size distribution.[9]

Protocol 3: Zeta Potential Measurement (ELS)

Equipment:

- DLS instrument with zeta potential capability (e.g., Malvern Zetasizer Nano series)
- Foldable capillary cells with electrodes

Procedure:

- Instrument Setup: Ensure the instrument is on and stable. Set the measurement temperature (e.g., 25°C).
- Sample Preparation: Dilute the liposome suspension in a low-ionic-strength buffer (e.g., 10 mM NaCl or a diluted PBS solution).[1] High conductivity can screen the surface charge and lead to excessive current and Joule heating, resulting in inaccurate measurements. A 1-in-10 dilution is often a good starting point.[1]
- Measurement:
 - Carefully inject the diluted sample into the folded capillary cell, ensuring no air bubbles are trapped near the electrodes.

- Place the cell into the instrument.
- Set the appropriate measurement parameters in the software.
- Allow the sample to thermally equilibrate.
- Initiate the measurement. The instrument will apply a voltage and measure the particle velocity.
- Data Analysis: The software calculates and reports the mean zeta potential in millivolts (mV). The phase plot should be stable, indicating a reliable measurement. A zeta potential more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability.^[7]

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. As **DLPG** is an anionic lipid, increasing its molar percentage in a formulation with neutral lipids (like DPPC) is expected to make the zeta potential more negative without significantly altering the particle size.

Table 1: Typical Size and Polydispersity of Anionic Liposomes Data presented is analogous for phosphatidylglycerol lipids after extrusion through a 100 nm membrane.

Lipid Composition (molar ratio)	Anionic Lipid (mol %)	Z-Average (d.nm)	Polydispersity Index (PDI)	Reference
DPPC/DPPG (95:5)	5%	~120 - 140	< 0.2	^[1]
DPPC/DPPG (90:10)	10%	~120 - 140	< 0.2	^[1]
DPPC/DPPG (80:20)	20%	~120 - 140	< 0.2	^[1]
DLPC/DLPG (80:20)	20%	Varies	< 0.22	

Table 2: Effect of Anionic Lipid Content on Zeta Potential Data presented is analogous for phosphatidylglycerol lipids measured in PBS.

Lipid Composition (molar ratio)	Anionic Lipid (mol %)	Mean Zeta Potential (mV)	Interpretation	Reference
DPPC/DPPG (95:5)	5%	Approx. -35	Stable Suspension	[1]
DPPC/DPPG (90:10)	10%	Approx. -45	Stable Suspension	[1]
DPPC/DPPG (80:20)	20%	Approx. -55	Highly Stable Suspension	[1]

These tables illustrate that while size is primarily controlled by the extrusion process, the surface charge is directly modulated by the concentration of the anionic lipid **DLPG**. This allows for the rational design of liposomes with specific physical properties for various drug delivery applications.

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